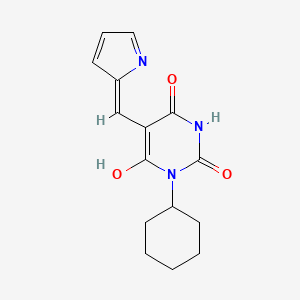

![molecular formula C22H29N5O2 B6137163 2-(4-methoxyphenyl)-3,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6137163.png)

2-(4-methoxyphenyl)-3,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-methoxyphenyl)-3,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.5 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(4-methoxyphenyl)-3,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is 395.23212518 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-methoxyphenyl)-3,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-3,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, the Michael addition of N-heterocycles to chalcones has been achieved using 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst. This methodology was applied to prepare the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield . The green metrics of both synthetic reactions (preparation of chalcone and triazole Michael-addition to chalcone) are noteworthy.

Biological Activity and Medicinal Chemistry

Nitrogen-containing heteroarene units are essential in natural products and biologically active synthetic compounds. Triazole derivatives, due to their structural characteristics, exhibit various biological effects. Among them, β-azolyl ketones are of interest. For instance, 3-aryl-3-triazolylpropiophenones have been described as components in fungicide, bactericide, and herbicide formulations . Further exploration of the bioactivity of compounds related to our target molecule could reveal additional pharmacological properties.

Antiviral and Antitumor Potential

Compounds with a piperidin-4-one nucleus, such as our target molecule, have diverse biological activities. These include antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial effects . Investigating the specific mechanisms of action and potential targets for this compound could provide valuable insights.

Prostaglandin Synthesis Inhibition

Another related compound, (4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone , acts by inhibiting the synthesis of prostaglandins. Prostaglandins play crucial roles in inflammation and pain pathways . Understanding the molecular interactions and potential therapeutic applications of our target compound in this context is worth exploring.

Stereoisomer Synthesis and Biological Evaluation

The synthesis of all stereoisomers of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido-[3,4-b]indole-3-carboxylate has been investigated. Biological evaluation of these stereoisomers could reveal structure-activity relationships and guide further drug development .

作用机制

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been known to interact with various cellular targets, influencing cell proliferation and death .

Mode of Action

The exact mode of action of this compound is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. For instance, some related compounds have been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .

Biochemical Pathways

The compound likely affects multiple biochemical pathways. Based on the activities of related compounds, it may influence pathways related to cell proliferation, apoptosis, and autophagy . The downstream effects of these pathway alterations would depend on the specific cellular context.

Pharmacokinetics

The presence of the morpholinyl group could potentially enhance the compound’s water solubility, which might improve its bioavailability .

Result of Action

The compound’s action at the molecular and cellular level results in changes in cell proliferation and survival. As mentioned, it may induce PARP-1 cleavage, activate caspase 9, induce LC3 fragmentation, and reduce PCNA expression . These changes could lead to reduced cell proliferation and increased cell death.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, one study found that a related compound could act as a pH indicator, suggesting that the compound’s activity might be influenced by the pH of its environment .

属性

IUPAC Name |

2-(4-methoxyphenyl)-3,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-16-15-20(23-9-4-10-26-11-13-29-14-12-26)27-22(24-16)17(2)21(25-27)18-5-7-19(28-3)8-6-18/h5-8,15,23H,4,9-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVGTAADEGZMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-3,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

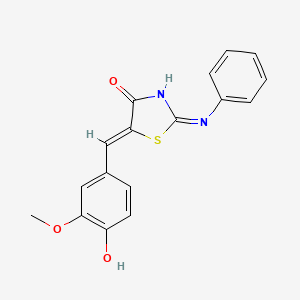

![1-(4-methoxybenzyl)-N-[1-methyl-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6137102.png)

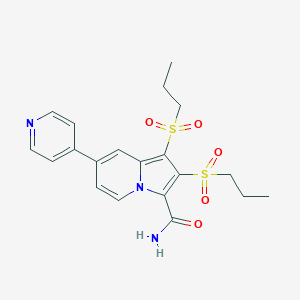

![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B6137106.png)

![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6137112.png)

![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(2-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6137125.png)

![2-(4-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B6137126.png)

![N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6137143.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B6137154.png)

![3-bromo-N-{3-[(4-fluorobenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B6137155.png)

![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-fluorobenzamide](/img/structure/B6137177.png)

![1-cyclohexyl-4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-2-piperazinone](/img/structure/B6137183.png)

![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6137189.png)